molecular formula C25H24N4O2S B12018799 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 483968-72-5

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12018799
CAS No.: 483968-72-5
M. Wt: 444.6 g/mol
InChI Key: XPZDXYPJUIEZOV-UHFFFAOYSA-N
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Description

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl and Phenoxymethyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: This step might involve the reaction of a thiol with a suitable electrophile.

    Acetamide Formation: The final step could involve the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and phenoxymethyl groups could be susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.

    Benzyl Triazoles: Compounds with similar benzyl groups that might exhibit comparable biological properties.

    Phenoxymethyl Triazoles: Compounds with phenoxymethyl groups that could have similar chemical reactivity.

Uniqueness

What sets 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart is its specific combination of functional groups, which could confer unique chemical and biological properties. Its sulfanyl linkage and acetamide group might enhance its stability, reactivity, or biological activity compared to other triazole derivatives.

Properties

CAS No.

483968-72-5

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24N4O2S/c1-19-9-8-12-21(15-19)26-24(30)18-32-25-28-27-23(17-31-22-13-6-3-7-14-22)29(25)16-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H,26,30)

InChI Key

XPZDXYPJUIEZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

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